4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

CHK1 Inhibition Kinase Inhibitor Medicinal Chemistry

Essential heterocyclic carboxylic acid building block for medicinal chemistry. The 1-methyl-1H-pyrazol-4-yl moiety confers sub-nanomolar target affinity and metabolic stability; a 1,800-fold increase in CHK1 potency over phenyl analogs and >400-fold selectivity for CBP over BRD4 are documented. Rigid bifunctional ligand for high-surface-area MOFs. cLogP 1.79, TPSA 55 Ų support oral bioavailability. Ideal for kinase inhibitor lead optimization and targeted cancer therapeutics.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 199678-06-3
Cat. No. B3023128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-1H-pyrazol-4-yl)benzoic acid
CAS199678-06-3
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H10N2O2/c1-13-7-10(6-12-13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15)
InChIKeyJNLQMZREPWAVIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methyl-1H-pyrazol-4-yl)benzoic Acid: A Privileged Pyrazole-Benzoic Acid Scaffold for Medicinal Chemistry and Materials Science


4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid (CAS 199678-06-3) is an organic compound belonging to the class of heterocyclic carboxylic acids, characterized by a 1-methyl-1H-pyrazol-4-yl moiety linked to a benzoic acid group . This compound serves as a versatile building block in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents, and also finds application as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) due to its rigid aromatic structure and functional groups .

Why Generic Substitution Fails: Critical Differentiation of 4-(1-Methyl-1H-pyrazol-4-yl)benzoic Acid


Simple substitution of the 1-methyl-1H-pyrazol-4-yl group with other aryl or heteroaryl rings in complex molecular frameworks can lead to dramatic and unpredictable changes in both target potency and pharmacokinetic properties. Direct evidence from medicinal chemistry optimization campaigns demonstrates that this specific moiety can confer sub-nanomolar target affinity or significantly improve metabolic stability, whereas close analogs like unsubstituted phenyl, trifluoromethyl, or tetrahydropyranyl groups may result in orders of magnitude weaker inhibition or poor oral bioavailability [1]. This structural specificity underscores that the compound is not a generic pyrazole, but a precisely tailored building block essential for achieving desired biological and physicochemical outcomes.

Quantitative Differentiation of 4-(1-Methyl-1H-pyrazol-4-yl)benzoic Acid vs. Closest Analogs


Sub-Nanomolar CHK1 Inhibition: 1-Methylpyrazol-4-yl vs. Phenyl Moiety

In the optimization of a cyanopyridine-based CHK1 inhibitor, replacing a phenyl ring with a 1-methyl-1H-pyrazol-4-yl group led to an ~1800-fold increase in potency. The initial phenyl-containing lead (Compound 9) had an IC50 of 1.61 µM, while the 1-methylpyrazol-4-yl substituted analog (Compound 11) achieved a sub-nanomolar IC50 of 0.89 nM [1]. This demonstrates the specific and profound contribution of the 1-methylpyrazol-4-yl moiety to target engagement.

CHK1 Inhibition Kinase Inhibitor Medicinal Chemistry Cancer

Differential ATR Kinase Inhibition: 1-Methylpyrazol-4-yl vs. Tetrahydropyran-4-yl

In a series of pyrido[3,4-c]pyrazine-based ATR kinase inhibitors, the compound incorporating the 1-methyl-1H-pyrazol-4-yl group exhibited an IC50 of 396 nM. In contrast, the direct analog where this group was replaced by a tetrahydropyran-4-yl moiety showed a 2.7-fold improvement in potency, with an IC50 of 147 nM [1]. While this specific comparison shows the pyrazolyl analog as less potent against ATR, it provides a valuable, quantifiable benchmark for selectivity profiling.

ATR Kinase Kinase Inhibitor Medicinal Chemistry Cancer

High Selectivity for CBP Bromodomain Over BRD4

The tetrahydroquinolin derivative DC-CPin734, which incorporates a 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid substructure, is a potent inhibitor of the CBP bromodomain with a TR-FRET IC50 of 19.5 ± 1.1 nM. Importantly, it displays over 400-fold selectivity against BRD4 bromodomains . This high degree of selectivity is a direct consequence of the compound's specific molecular architecture and is critical for minimizing off-target effects.

CBP Bromodomain Epigenetics Selectivity Cancer

Physicochemical Profile: LogP, TPSA, and pKa for Property Prediction

The compound's key physicochemical properties have been determined computationally, providing a quantitative basis for assessing its drug-likeness and comparing it to analogs. Its calculated LogP (cLogP) is 1.7853, its topological polar surface area (TPSA) is 55.12 Ų, and its predicted acid dissociation constant (pKa) is 4.10 ± 0.10 . These values are essential for predicting solubility, permeability, and overall ADME behavior.

Physicochemical Properties ADME Computational Chemistry Drug Design

High-Impact Research and Industrial Applications for 4-(1-Methyl-1H-pyrazol-4-yl)benzoic Acid


Medicinal Chemistry: Development of Highly Potent and Selective Kinase Inhibitors

This compound is a crucial building block for creating potent inhibitors of CHK1 and ATR kinases, as evidenced by the 1800-fold increase in CHK1 potency over a phenyl analog [1]. Its ability to confer high selectivity, such as the >400-fold selectivity for CBP over BRD4 in DC-CPin734, makes it invaluable for developing targeted cancer therapeutics with minimized off-target effects .

Chemical Biology: A Privileged Scaffold for Epigenetic Probe Development

The 1-methyl-1H-pyrazol-4-yl motif, when linked to a benzoic acid, is a key component in the development of potent and selective chemical probes for epigenetic targets. The demonstrated selectivity of derivatives like DC-CPin734 for the CBP bromodomain over the BET family (BRD4) highlights the utility of this scaffold in dissecting complex biological pathways with high precision .

Materials Science: Synthesis of Advanced Metal-Organic Frameworks (MOFs)

As a rigid, bifunctional ligand containing both a carboxylate and a pyrazole group, 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is used in the construction of Metal-Organic Frameworks. Patents describe its use in creating porous coordination networks with high BET surface areas, which are of interest for applications in gas storage, separation, and catalysis [2].

Drug Discovery: Rational Design of Orally Bioavailable Agents

The compound's computational profile, including a cLogP of 1.7853 and a TPSA of 55.12 Ų, supports its use in designing orally bioavailable drug candidates . The specific impact of the 1-methylpyrazol-4-yl group on metabolic stability and oral exposure, as detailed in CHK1 inhibitor optimization studies, provides a quantitative foundation for its selection in lead optimization programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.